1-(3-Furylmethyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Furylmethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a piperidine ring substituted with a furylmethyl group and a carboxylic acid moiety. It is primarily used in research and development within the fields of chemistry and life sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Furylmethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with furylmethyl halides under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a furylmethyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Furylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furyl carboxylic acids.
Reduction: Furylmethyl piperidine alcohols.
Substitution: Alkyl or acyl substituted piperidine derivatives.
Scientific Research Applications
1-(3-Furylmethyl)piperidine-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Furylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Lacks the furylmethyl group, making it less versatile in synthetic applications.
Furylmethylamine: Lacks the piperidine ring, limiting its ability to engage in certain types of chemical reactions.
N-Methylpiperidine-4-carboxylic acid: Contains a methyl group instead of a furylmethyl group, altering its reactivity and interaction profile.
Uniqueness: 1-(3-Furylmethyl)piperidine-4-carboxylic acid is unique due to the presence of both the furylmethyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(furan-3-ylmethyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-11(14)10-1-4-12(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBBSBTHUIZQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242087 | |
Record name | 1-(3-Furanylmethyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-42-6 | |
Record name | 1-(3-Furanylmethyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Furanylmethyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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